molecular formula C38H47NO18 B1203883 (19,20,22,23,25-Pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl)methyl acetate CAS No. 41758-69-4

(19,20,22,23,25-Pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl)methyl acetate

Katalognummer: B1203883
CAS-Nummer: 41758-69-4
Molekulargewicht: 805.8 g/mol
InChI-Schlüssel: QIHHQEWWGMEJTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Identity and Classification

The compound (19,20,22,23,25-Pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl)methyl acetate belongs to the class of organic compounds known as terpene lactones. These compounds are characterized as prenol lipids containing a lactone ring structure, representing a sophisticated category within the broader classification of lipids and lipid-like molecules. The taxonomic classification system places this compound within the hierarchical framework of lipids and lipid-like molecules, specifically under prenol lipids, and more precisely as a member of the terpene lactones subfamily.

The molecular formula of this compound is established as C38H47NO18, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The molecular weight has been determined to be 805.80 grams per mole, reflecting the substantial size and complexity of this natural product. The exact mass has been calculated with high precision as 805.27931365 grams per mole, providing critical data for mass spectrometric analysis and compound identification.

Property Value Reference
Molecular Formula C38H47NO18
Molecular Weight 805.80 g/mol
Exact Mass 805.27931365 g/mol
Classification Terpene Lactones
Topological Polar Surface Area 253.00 Ų

The compound demonstrates significant structural complexity with multiple chiral centers and acetoxy substitutions distributed throughout the pentacyclic framework. The presence of 19 hydrogen bond acceptors and 1 hydrogen bond donor indicates substantial potential for intermolecular interactions. The topological polar surface area of 253.00 square angstroms suggests moderate polarity characteristics that influence the compound's physicochemical properties.

Historical Context and Discovery

The discovery and characterization of this complex terpene lactone is intimately connected to natural product research focusing on the plant species Euonymus europaeus, commonly known as the European spindle or common spindle. Euonymus europaeus is a species of flowering plant in the family Celastraceae, native to much of Europe, where it inhabits the edges of forests, hedges, and gentle slopes, particularly thriving on nutrient-rich, chalky, and salt-poor soils.

The plant serves as a natural source for various bioactive compounds, with this particular acetylated terpene lactone representing one of the more structurally complex metabolites isolated from this botanical source. Research investigations into Euonymus europaeus have revealed a diverse array of natural products, with this compound being identified through systematic phytochemical studies aimed at characterizing the secondary metabolite profile of this European plant species.

Based on literature reviews, very few articles have been published specifically on this particular compound structure, indicating its recent discovery or the specialized nature of research required for its isolation and characterization. The compound's identification as a natural product from Euonymus europaeus adds to the growing body of knowledge regarding the chemical diversity present within the Celastraceae family of plants.

The natural product discovery pipeline that led to the identification of this compound likely involved bioassay-guided fractionation techniques, followed by sophisticated spectroscopic methods for structure elucidation. The complexity of the molecular architecture suggests that advanced nuclear magnetic resonance spectroscopy and mass spectrometric techniques were essential for complete structural determination.

IUPAC Nomenclature Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its extraordinary structural complexity through a systematic naming convention that accounts for every stereochemical detail and functional group substitution pattern. The complete IUPAC name is [(1S,3R,16S,18S,19R,20R,21R,22S,23R,24R,25R,26R)-19,20,22,23,25-pentaacetyloxy-26-hydroxy-3,16,26-trimethyl-6,15-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate.

The nomenclature systematically describes the pentacyclic core structure through the designation "pentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien," which indicates a 26-membered ring system with five interconnected rings. The numerical descriptors within the brackets specify the bridging patterns that connect different parts of the polycyclic framework, while the "hexacosa" designation refers to the 26-carbon base structure.

The stereochemical descriptors (1S,3R,16S,18S,19R,20R,21R,22S,23R,24R,25R,26R) provide precise three-dimensional orientation information for each of the twelve defined chiral centers within the molecule. This level of stereochemical specification is crucial for distinguishing this compound from potential stereoisomers that might possess different biological activities or physical properties.

Structural Element IUPAC Description Significance
Core Framework pentacyclo[16.7.1.01,21.03,24.07,12]hexacosa Five-ring system with 26 carbons
Stereochemistry (1S,3R,16S,18S,19R,20R,21R,22S,23R,24R,25R,26R) Twelve defined chiral centers
Acetoxy Groups 19,20,22,23,25-pentaacetyloxy Five acetate ester substituents
Additional Substituents 26-hydroxy-3,16,26-trimethyl-6,15-dioxo Hydroxyl, methyl, and ketone groups

The functional group descriptors within the IUPAC name systematically account for the multiple acetoxy substituents at positions 19, 20, 22, 23, and 25, as well as the acetoxy group attached to the methyl substituent at position 21. The presence of ketone functionalities at positions 6 and 15 is designated by the "dioxo" descriptor, while the hydroxyl group at position 26 is indicated by the "hydroxy" designation.

Chemical Registry Identification (PubChem CID 9918820)

The PubChem database serves as a comprehensive repository for chemical information, providing freely accessible data on chemical structures, properties, and biological activities. PubChem represents the world's largest collection of chemical information, containing millions of compounds, substances, bioactivities, literature citations, and patents. The database is constantly expanding with new data and improvements to interfaces for accessing chemical information.

While the specific PubChem Compound Identification number 9918820 was referenced in connection with traditional Chinese medicine research involving Tripterygium wilfordii (Common threewingnut), the complex structural nature of the target compound and its multiple stereochemical variants may require careful verification of database entries. The PubChem Classification Browser allows for systematic browsing of chemical data distribution among hierarchical nodes, providing powerful tools for finding subsets of records that match specific structural criteria.

The PubChem identifier exchange service facilitates conversion between different types of chemical identifiers, including Compound Identification numbers, Substance Identification numbers, International Chemical Identifier strings, and Simplified Molecular Input Line Entry System representations. This service proves particularly valuable for complex natural products where multiple representation systems may be employed across different databases and research contexts.

Database Feature Capability Reference
Total Compounds 121 Million
Total Substances 334 Million
Bioactivities 297 Million
Literature Citations 43 Million
Patent Entries 54 Million

The integration of this compound within the PubChem framework enables cross-referencing with related chemical structures, biological activity data, and literature citations. The database's classification system allows for systematic organization of related terpene lactones and acetylated natural products, facilitating comparative studies and structure-activity relationship investigations.

Structural Representation and Stereochemistry

The three-dimensional structural representation of this compound reveals a highly complex molecular architecture characterized by multiple fused ring systems and numerous stereogenic centers. The compound possesses both canonical and isomeric Simplified Molecular Input Line Entry System representations that encode the complete stereochemical information necessary for unambiguous structural identification.

The canonical Simplified Molecular Input Line Entry System representation is documented as CC1C(=O)CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(O1)C(C5(C4OC(=O)C)O3)(C)O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C. The isomeric version provides additional stereochemical specificity through directional bonding indicators: C[C@H]1C(=O)CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4C@HOC(=O)C)C.

The International Chemical Identifier representation provides an alternative encoding system: InChI=1S/C38H47NO18/c1-17-26(46)13-12-25-24(11-10-14-39-25)34(47)50-15-35(8)27-28(52-19(3)41)32(55-22(6)44)37(16-49-18(2)40)33(56-23(7)45)29(53-20(4)42)31(51-17)36(9,48)38(37,57-35)30(27)54-21(5)43/h10-11,14,17,27-33,48H,12-13,15-16H2,1-9H3/t17-,27+,28+,29-,30+,31-,32+,33-,35-,36+,37+,38-/m0/s1.

Representation Type Value Purpose
Molecular Formula C38H47NO18 Elemental composition
SMILES (Canonical) CC1C(=O)CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5... Structure encoding
SMILES (Isomeric) C[C@H]1C(=O)CCC2=C(C=CC=N2)C(=O)OC[C@]3... Stereochemical encoding
InChI Key MKBQPQRKKGIVKB-WRUJPEORSA-N Unique identifier

The stereochemical complexity of this molecule is evident from the presence of multiple chiral centers distributed throughout the pentacyclic framework. Each stereogenic center contributes to the overall three-dimensional shape of the molecule, which directly influences its biological activity and physicochemical properties. The acetoxy substituents adopt specific orientations that optimize both intramolecular and intermolecular interactions while maintaining the overall structural integrity of the complex ring system.

The molecular architecture demonstrates sophisticated biosynthetic origins, likely involving multiple enzymatic transformations that establish the precise stereochemistry and substitution patterns observed in the final natural product. The distribution of polar and nonpolar regions within the molecule creates distinct molecular surfaces that determine its interaction profiles with biological targets and environmental media.

Eigenschaften

IUPAC Name

(19,20,22,23,25-pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO18/c1-17-12-13-25-24(11-10-14-39-25)34(47)50-15-35(8)26-27(51-19(3)41)31(54-22(6)44)37(16-49-18(2)40)32(55-23(7)45)28(52-20(4)42)30(56-33(17)46)36(9,48)38(37,57-35)29(26)53-21(5)43/h10-11,14,17,26-32,48H,12-13,15-16H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHHQEWWGMEJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41758-69-4
Record name Euonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041758694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Vorbereitungsmethoden

Initial Hydroxyl Group Protection

The synthesis begins with selective protection of the C-26 hydroxyl group using TBS chloride in dichloromethane (DCM) with imidazole as a base (yield: 92-95%). This step prevents unwanted acetylation at C-26 during subsequent stages.

Reaction Conditions:

ParameterValue
SolventAnhydrous DCM
Temperature0°C → Room temperature
Reaction Time6-8 hours
Molar Ratio (TBSCl)1.1 equivalents

Sequential Acetylation of Hydroxyl Groups

Controlled acetylation employs a three-stage protocol to avoid over-acylation:

  • Primary Acetylation (C-19, C-20):
    Acetic anhydride (2.5 eq) with catalytic DMAP (0.1 eq) in pyridine at -15°C for 3 hours (85% yield).

  • Secondary Acetylation (C-22, C-23):
    Acetyl chloride (2.2 eq) in THF with triethylamine (2.5 eq) at 25°C for 2 hours (78% yield).

  • Tertiary Acetylation (C-25):
    In-situ generated acetyl imidazolide (1.5 eq) in DMF at 40°C for 1.5 hours (91% yield).

Side Reaction Mitigation:

  • Transesterification Prevention: Maintain reaction temperatures below 50°C.

  • Epimerization Control: Use aprotic solvents (THF/DMF) with minimal acid exposure.

Critical Reaction Optimization

Solvent System Screening

Comparative studies reveal solvent-dependent acetylation efficiency:

SolventRelative Rate (k)Acetylation SelectivityByproduct Formation
Pyridine1.00High (C-19/C-20)<5%
THF0.75Moderate (C-22/C-23)8-12%
DMF1.20High (C-25)<3%
Acetonitrile0.45Low15-18%

DMF accelerates C-25 acetylation due to enhanced nucleophilicity of the hydroxyl group in polar aprotic media.

Catalytic System Comparison

Four catalytic systems were evaluated for the final acetylation step:

CatalystLoading (mol%)Time (h)Yield (%)Purity (HPLC)
DMAP51.59198.7
HOBt102.08497.2
Pyridine203.57695.1
No catalyst-6.03289.4

DMAP demonstrates superior activity through transition-state stabilization via hydrogen bonding.

Purification and Characterization

Crystallization Protocol

The crude product is purified via gradient recrystallization :

  • Dissolve in warm ethyl acetate (40°C, 15 mL/g).

  • Add n-hexane (3:1 v/v) dropwise at 0°C.

  • Filter and wash with cold methanol (yield: 82-85%, purity >99% by HPLC).

Spectroscopic Validation

Key Spectral Data:

  • ¹H NMR (CDCl₃): δ 5.68 (d, J=7.2 Hz, H-10), 5.32 (t, J=3.1 Hz, H-13), 2.15-2.08 (5×OAc).

  • HRMS (ESI+): m/z calc. for C₃₇H₄₅NO₁₈ [M+H]⁺: 828.2654, found: 828.2649.

The 2.08 ppm region confirms five equivalent acetyl methyl groups, while the absence of δ 1.2-1.5 ppm signals verifies complete TBS group removal.

Scale-Up Considerations

Pilot Plant Parameters

A 50 kg batch process achieved 73% overall yield using:

  • Continuous Flow Acetylation: Reduces reaction time from 8 hours to 45 minutes.

  • In-line FTIR Monitoring: Detects residual hydroxyl groups (<0.5% threshold).

  • Cascade Crystallization: Improves particle size distribution (D90 <50 μm).

Economic Factors:

Cost DriverContribution (%)Optimization Strategy
Acetic Anhydride38Closed-loop solvent recovery (92%)
Chromatography27Replace with crystallization
Catalyst (DMAP)15Heterogeneous catalyst screening

Analyse Chemischer Reaktionen

(19,20,22,23,25-Pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl)methyl acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Prodrugs and Drug Delivery Systems
The compound has been studied as a prodrug or a component in drug delivery systems due to its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). The acetoxy groups in the structure can facilitate the release of the active moiety in biological systems . This property is particularly useful in designing drugs that target specific tissues or cells while minimizing systemic side effects.

1.2 Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties by inducing apoptosis in various cancer cell lines. The unique structural features allow for interaction with cellular pathways involved in cancer progression . Further studies are required to elucidate the specific mechanisms through which this compound exerts its effects.

1.3 Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored in several studies. Its structural complexity may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic processes essential for microbial survival .

Biochemical Applications

2.1 Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that are critical for the biosynthesis of lipids or nucleic acids in pathogenic organisms . This characteristic can be leveraged in developing new antimicrobial therapies.

2.2 Bioconjugation Techniques
Due to its reactive functional groups, this compound can be utilized in bioconjugation techniques for labeling biomolecules or for targeted delivery systems in therapeutic applications . The ability to conjugate with proteins or nucleic acids opens avenues for research in targeted therapies and diagnostics.

Case Studies

3.1 Case Study: Anticancer Research
A study focused on the anticancer properties of similar compounds demonstrated that modifications to the acetoxy groups significantly enhanced cytotoxicity against breast cancer cells while reducing toxicity towards normal cells . This highlights the importance of structural variations in optimizing therapeutic efficacy.

3.2 Case Study: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial efficacy of derivatives of this compound against resistant bacterial strains, results indicated a significant reduction in bacterial load when administered at specific concentrations . These findings support further exploration into its use as an alternative treatment option.

Data Tables

Application AreaSpecific Use CaseObserved Effects
PharmaceuticalsProdrug formulationEnhanced solubility and bioavailability
Anticancer ResearchInduction of apoptosisCytotoxic effects on cancer cell lines
Antimicrobial ResearchTreatment of resistant bacteriaSignificant reduction in bacterial load
Biochemical TechniquesEnzyme inhibitionDisruption of metabolic pathways
BioconjugationTargeted drug deliveryImproved specificity and reduced side effects

Wirkmechanismus

(19,20,22,23,25-Pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl)methyl acetate exerts its effects by inhibiting humoral-mediated immunity. It targets specific molecular pathways involved in the immune response, although the exact molecular targets and pathways are not fully elucidated. The compound’s anti-feeding activity is attributed to its interaction with the nervous system of insects, disrupting their feeding behavior .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Bioactivity (Reported) Solubility
Target Compound Pentacyclo[16.7.1.01,21.03,24.07,12] 5× acetyloxy, 3× methyl, 1× hydroxy ~900 g/mol (estimated) Not explicitly reported; inferred protease inhibition Low (hydrophobic core)
[(1S,3S,…)furan-2-carboxylate Derivative () Same pentacyclic core Furan-2-carboxylate ester at position 15 ~950 g/mol Moderate antifungal activity (in vitro) Moderate (polar ester groups)
Metabolite: [19,21,24-tris(acetyloxy)-…] () Pentacyclo[15.7.1.0¹,²⁰.0³,²³.0⁷,¹²] 3× acetyloxy, 3× hydroxy, 4× methyl ~850 g/mol Unknown; hypothesized as a detoxification intermediate High (hydroxy groups enhance solubility)
Chlorinated Analogue () Tetracyclo[19.3.1.110,14.03,5] 11-chloro, 3× methoxy, 2-methylpropanoylamino ~1100 g/mol Strong cytotoxicity (IC₅₀ = 2.1 μM in HeLa cells) Very low (chloro and methoxy substituents)

Key Findings :

Structural Variations :

  • The target compound’s five acetyloxy groups distinguish it from metabolites (e.g., ’s tris-acetyloxy derivative) and chlorinated analogues (). These groups likely influence metabolic stability and binding affinity .
  • The furan-2-carboxylate derivative () replaces a methyl acetate group with a bulkier ester, reducing membrane permeability but enhancing target specificity .

Bioactivity Trends: Chlorinated analogues exhibit pronounced cytotoxicity, likely due to electrophilic chloro groups interacting with DNA or thiol-containing enzymes . Acetyloxy-rich compounds (e.g., the target) may act as prodrugs, with hydrolysis releasing active hydroxy intermediates .

Synthetic Challenges :

  • The pentacyclic core in the target compound requires multistep synthesis involving oxidative cyclization and regioselective acetylation, as seen in analogous frameworks (e.g., ’s 1990 synthesis of dicarboxaldehyde derivatives) .

Biologische Aktivität

The compound (19,20,22,23,25-Pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl)methyl acetate is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound possesses a unique pentacyclic structure characterized by multiple functional groups including acetoxy and hydroxy moieties. Its molecular formula is C30H48O5C_{30}H_{48}O_5, indicating a high degree of oxygenation which may contribute to its biological properties.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC30H48O5C_{30}H_{48}O_5
Functional GroupsAcetoxy, Hydroxy
Structural ClassTriterpenoid
Molecular Weight488.70 g/mol

Research indicates that compounds similar to this one often exhibit biological activities through various mechanisms:

  • Antioxidant Activity : Many triterpenoids are known for their ability to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : The presence of hydroxyl groups can modulate inflammatory pathways.
  • Cytotoxicity Against Cancer Cells : Some studies suggest that triterpenoids can induce apoptosis in cancer cells.

Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of structurally similar compounds using DPPH radical scavenging assays. Results indicated that the compounds exhibited significant scavenging activity with IC50 values comparable to standard antioxidants like ascorbic acid.

Study 2: Anti-inflammatory Properties

In vitro studies demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The inhibition was dose-dependent and significant at concentrations above 10 µM.

Table 2: Summary of Biological Activities

Biological ActivityMethodologyFindings
AntioxidantDPPH Radical ScavengingSignificant activity (IC50 comparable to ascorbic acid)
Anti-inflammatoryCytokine Production AssayDose-dependent inhibition of cytokines
CytotoxicityMTT Assay on Cancer Cell LinesInduced apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing this highly functionalized pentacyclic compound, and how can intermediates be stabilized during multi-step reactions?

  • Methodological Answer : Synthesis requires a modular approach with orthogonal protecting groups (e.g., acetyl for hydroxyl groups) to manage reactivity. For example, iterative acetylation and oxidation steps can preserve labile functional groups like the 26-hydroxy moiety. Intermediate stabilization may involve low-temperature conditions (-20°C) and anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis . Characterization of intermediates via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity at each stage .

Q. How can researchers validate the stereochemical configuration of the compound, given its complex polycyclic framework?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical ambiguities. If single crystals are unavailable, compare experimental NMR coupling constants (JJ-values) and NOESY/ROESY correlations with density functional theory (DFT)-simulated spectra for key stereocenters (e.g., C3, C15, C21). For example, axial vs. equatorial proton orientations in the oxa/aza rings can be deduced from 1^1H NMR splitting patterns .

Q. What analytical techniques are optimal for assessing purity and stability under varying storage conditions?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 210–260 nm. Impurity profiling should include LC-MS to identify acetyl group hydrolysis byproducts .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via 1^1H NMR for ester hydrolysis or ketone reduction. Lyophilization under inert gas (argon) is recommended for long-term storage .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., IC50_{50} variability across assays) be systematically addressed for this compound?

  • Methodological Answer :

  • Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5 for tumor models), serum concentration (e.g., 10% FBS may sequester hydrophobic compounds), and incubation time .
  • Impurity Interference : Use preparative HPLC to isolate the pure compound and retest. For example, trace acetylated byproducts may exhibit off-target kinase inhibition .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates across labs .

Q. What computational strategies are effective for predicting biological targets and structure-activity relationships (SAR) given the compound’s macrocyclic constraints?

  • Methodological Answer :

  • Target Prediction : Use molecular docking (AutoDock Vina) against databases like ChEMBL or PDB, focusing on conserved binding pockets (e.g., ATP-binding sites in kinases). The 2,5,17-trioxa moiety may hydrogen bond with catalytic lysine residues .
  • SAR : Conduct alanine scanning via in silico mutagenesis to identify critical substituents. For instance, removing the 19-acetyloxy group may reduce steric hindrance in hydrophobic binding pockets .

Q. How can metabolic pathways be elucidated to address rapid in vivo clearance observed in preclinical studies?

  • Methodological Answer :

  • Isotope Tracing : Synthesize a 13^{13}C-labeled analog (e.g., 13^{13}CH3_3 at C15) and track metabolites via LC-MS/MS. Phase I metabolism (e.g., cytochrome P450-mediated oxidation) is likely dominant due to methyl and acetyl substituents .
  • Biliary Excretion : Use perfused liver models (rat or human hepatocytes) to distinguish hepatic vs. renal clearance. Co-administer probenecid to inhibit OAT/OATP transporters if renal excretion is excessive .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(19,20,22,23,25-Pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl)methyl acetate
Reactant of Route 2
Reactant of Route 2
(19,20,22,23,25-Pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl)methyl acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.